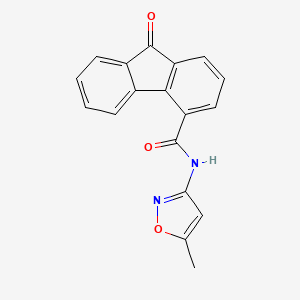![molecular formula C16H14ClN3OS B6564342 2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide CAS No. 1021258-70-7](/img/structure/B6564342.png)
2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide, or 4-chloro-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide, is a synthetic compound that has been studied for its potential therapeutic and research applications. This compound is a member of the thiazolopyridine family and has a unique chemical structure that makes it particularly attractive for research and development.
作用機序
The mechanism of action of 4-chloro-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes. This inhibition of COX-2 activity is thought to reduce inflammation, as well as reduce the production of pro-inflammatory cytokines. Additionally, 4-chloro-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide have been studied in various animal models. Studies have shown that this compound has anti-inflammatory and antioxidant properties, as well as the ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes. Additionally, it has been shown to have the potential to reduce blood glucose levels in diabetic animal models.
実験室実験の利点と制限
The advantages of using 4-chloro-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide for laboratory experiments include its low cost, its ease of synthesis, and its potential therapeutic and research applications. Additionally, this compound is stable and can be stored at room temperature for extended periods of time. The main limitation of using this compound for laboratory experiments is its lack of solubility in water, which can make it difficult to dissolve and use in aqueous solutions.
将来の方向性
The potential future directions of 4-chloro-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide research include further investigations into its anti-inflammatory and antioxidant properties, as well as its potential for use as an anti-diabetic agent. Additionally, further research into its mechanism of action and its potential therapeutic applications would be beneficial. Finally, further studies into its potential toxicity and side effects would be beneficial in order to ensure its safe use in humans.
合成法
The synthesis of 4-chloro-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide is achieved through a multi-step process. The first step involves the reaction of 4-chlorophenol with 5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine to form a Schiff base. This Schiff base is then reacted with acetic anhydride to form the desired compound. The entire process is carried out in an inert atmosphere and under reflux conditions.
科学的研究の応用
4-chloro-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide has been studied for its potential therapeutic and research applications. It has been investigated as an anti-inflammatory agent, as an antioxidant, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, it has been studied for its potential anti-cancer properties and as a potential anti-diabetic agent.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-9-7-10(2)18-15-14(9)22-16(20-15)19-13(21)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGSNYCEROAYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6564261.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B6564268.png)
![2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B6564292.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B6564294.png)
![N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B6564298.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B6564301.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6564307.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B6564308.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6564309.png)
![1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide](/img/structure/B6564324.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6564330.png)
![N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6564343.png)
![5-methyl-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6564350.png)
